bk-2C-B (hydrochloride)

Catalog No.
S1815561
CAS No.
M.F
C10H12BrNO3 · HCl
M. Wt
310.6
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
bk-2C-B (hydrochloride)

Product Name

bk-2C-B (hydrochloride)

Molecular Formula

C10H12BrNO3 · HCl

Molecular Weight

310.6

InChI

InChI=1S/C10H12BrNO3.ClH/c1-14-9-4-7(11)10(15-2)3-6(9)8(13)5-12;/h3-4H,5,12H2,1-2H3;1H

InChI Key

QEGWLXAUBMCGTL-UHFFFAOYSA-N

SMILES

BrC1=C(OC)C=C(C(CN)=O)C(OC)=C1.Cl

Synonyms

bk-4-Bromo-2,5-dimethoxyphenethylamine

Description

A series of 2,5-dimethoxyphenethylamines, substituted at the four position of the aromatic ring, have psychoactive effects. 2C-B (hydrochloride) is a hallucinogenic designer drug that activates the serotonin receptor 5-HT2C (pEC50 = 6.8 for arachidonic acid release) and has emerged as a drug of abuse. bk-2C-B is a β-ketone analog of 2C-B. This product is intended for forensic and research purposes.

Beta-keto 2C-B, commonly referred to as bk-2C-B (hydrochloride), is a synthetic compound belonging to the phenethylamine class. It is structurally related to 2C-B, a well-known psychedelic, but features a ketone functional group at the beta position of the ethyl chain. The systematic name for bk-2C-B is 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one. This compound has garnered attention for its psychoactive properties, which include visual distortions, time perception alterations, and euphoric sensations, although it is reported to be more stimulating and less psychedelic than its parent compound, 2C-B .

The primary chemical reaction of interest involving bk-2C-B is its potential dimerization. In this process, the primary amine group of one molecule can react with the beta ketone of another molecule to form imine bonds, resulting in a dimeric structure. This reaction is reversible and pH-dependent, favoring slightly acidic conditions. At neutral pH, intramolecular reactions can also occur, leading to the formation of a purple pyrazine dimer. Hydrolysis of this dimer can regenerate bk-2C-B under acidic conditions .

Bk-2C-B primarily acts as a partial agonist at the serotonin 5-HT2A receptor. Its psychoactive effects are thought to stem from these interactions, which can lead to various subjective experiences such as visual hallucinations and altered states of consciousness. Limited data exist regarding its pharmacological profile, metabolism, and toxicity; therefore, caution is advised when considering its use .

The synthesis of bk-2C-B typically involves several steps starting from 4-bromo-2,5-dimethoxybenzaldehyde:

  • Grignard Reaction: Reacting with methylmagnesium bromide.
  • Oxidation: Using pyridinium chlorochromate (PCC) to convert the alcohol intermediate back to a ketone.
  • α-bromination: Halogenating the ketone.
  • Reaction with Hexamethylenetetramine: This step produces the primary amine.
  • Acid Hydrolysis: Converts the quaternary ammonium salt into the hydrochloride form of bk-2C-B.

This synthetic pathway has been confirmed through various analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry .

Bk-2C-B has been primarily studied within research contexts due to its psychoactive properties. It has emerged on the market as a designer drug and is often sold as a research chemical. Its applications are mainly limited to academic studies focusing on its pharmacological effects and potential therapeutic uses in understanding serotonin receptor interactions .

Bk-2C-B shares structural similarities with several other compounds in the phenethylamine family. Below is a comparison highlighting its uniqueness:

CompoundStructural FeaturesPsychoactive EffectsDistinctiveness
2C-B4-bromo-2,5-dimethoxyphenethylamineHallucinogenic effectsMore psychedelic than bk-2C-B
4-AcO-DMTAcetylated derivative of psilocinPsychedelic effectsDifferent mechanism of action via tryptamine pathways
MescalineNaturally occurring phenethylamine from peyoteIntense visual and auditory hallucinationsNatural source vs synthetic
BK-2C-EBeta-keto analog of 2C-EStimulant effectsSimilar structure but different functional groups

Bk-2C-B's unique ketone substitution at the beta position differentiates it from these compounds, influencing both its pharmacological profile and subjective effects .

Dates

Modify: 2023-07-20
1.Bruno, R.,Matthews, A.J.,Dunn, M., et al. Emerging psychoactive substance use among regular ecstasy users in Australia. Drug and Alcohol Dependence 124(1-2), 19-25 (2012).

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